4-Undecylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

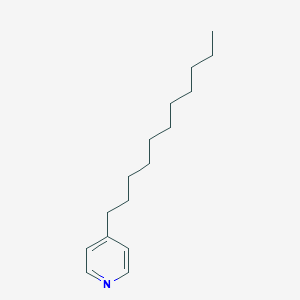

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-undecylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17-15-13-16/h12-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJNDOPZBDLGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341253 | |

| Record name | Pyridine, 4-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816-00-8 | |

| Record name | Pyridine, 4-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Advanced Materials Science

4-Undecylpyridine in Dynamic Covalent and Supramolecular Polymer Systems

Vitrimers are a class of polymeric materials that behave as rigid thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures. This behavior is enabled by associative dynamic covalent exchange reactions within the polymer network. chemrxiv.org A key type of vitrimer is based on boroxine (B1236090) rings, which are six-membered rings of alternating boron and oxygen atoms formed by the dehydration of boronic acids. These boroxine rings can undergo rapid exchange reactions, facilitating the network rearrangement required for reprocessing.

The exchange reactions in boroxine-based vitrimers are often catalyzed by a free Lewis base, which can coordinate to the boron centers and accelerate the bond exchange process. While direct studies detailing the use of this compound in this specific context are not prevalent, its fundamental chemical properties as a pyridine (B92270) derivative make it a suitable candidate for such a role. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and catalyze the transesterification-like exchange of the B-O bonds within the boroxine network. The long undecyl chain would enhance its miscibility within a nonpolar or moderately polar polymer matrix, ensuring a homogeneous distribution of the catalyst and thus a uniform modulation of the network dynamics. This modulation is critical for controlling the temperature at which the material transitions from a solid-like to a liquid-like state (the topology freezing transition temperature, Tv) and the rate of stress relaxation. chemrxiv.org

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of polymers, providing information on the storage modulus (E'), loss modulus (E''), and damping factor (tan δ) as a function of temperature or frequency. nih.govyoutube.comtainstruments.com The incorporation of additives like this compound into a polymer network can significantly alter these properties.

The introduction of this compound into a polymeric network would be expected to have two primary effects. Firstly, the long, flexible undecyl chain can act as a plasticizer, inserting itself between polymer chains and increasing free volume. This would typically lead to a decrease in the storage modulus (E'), indicating a softening of the material, and a lowering of the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. nih.gov The Tg is often identified as the peak of the tan δ curve, which represents the ratio of energy dissipated as heat to the energy stored during one cycle of deformation.

Secondly, the polar pyridine headgroup can introduce specific interactions, such as hydrogen bonding or dipole-dipole interactions, with functional groups on the polymer chains. These interactions could create localized regions of modified chain mobility. Depending on the strength and density of these interactions, they could counteract the plasticizing effect of the alkyl chain, potentially leading to an increase in stiffness or the appearance of secondary relaxation peaks in the DMA spectrum. nih.gov For example, in polyurethanes, hydrogen bonding in the hard segments significantly influences their dynamic mechanical response and energy absorption capabilities. nih.gov The balance between the plasticizing effect of the undecyl tail and the specific interactions of the pyridine head would ultimately determine the final dynamic mechanical properties of the polymer network.

Self-Assembly and Supramolecular Architectures Driven by this compound

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. mdpi.com The amphiphilic nature of this compound, with its distinct polar and non-polar regions, makes it an excellent building block for the bottom-up construction of complex and ordered supramolecular structures, including liquid crystals.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. wikipedia.org A common strategy to create liquid crystalline materials is through hydrogen bonding between complementary molecules. In this context, pyridine derivatives are frequently used as hydrogen bond acceptors. mdpi.com

Table 1: Phase Transition Temperatures of a Hydrogen-Bonded Liquid Crystal System Analogous to a this compound Complex

Data for a complex formed between 4-dodecyloxystilbazole (a molecule with a similar long alkyl chain) and a chlorophenol derivative, illustrating the formation of liquid crystal phases.

| Complex Component 1 | Complex Component 2 | Heating Transitions (°C) | Cooling Transitions (°C) |

| 4-(dodecyloxy)stilbazole | 2,6-dichlorophenol | Cr 89 N 109 I | I 108 N 66 Cr |

| 4-(dodecyloxy)stilbazole | 2,3,6-trichlorophenol | Cr 86 (N 82) I | I 81 N 54 Cr |

| 4-(dodecyloxy)stilbazole | 2,4,6-trichlorophenol | Cr 108 SmA 113 I | I 112 SmA 89 Cr |

Source: Adapted from research on analogous hydrogen-bonded liquid crystals. tainstruments.com Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid. Parentheses indicate a monotropic transition (observed only on cooling).

The design of complex supramolecular architectures relies on the precise control of intermolecular interactions. The directionality and specificity of the pyridine unit make this compound a valuable component for programming self-assembly. The pyridine ring can participate in various well-defined interactions, including hydrogen bonding (as discussed above), metal coordination, and π-π stacking. mdpi.comresearchgate.net

Interfacial Phenomena and Surface Engineering Applications

Interfacial phenomena govern the behavior of a wide range of systems, from emulsions and foams to coatings and biomedical devices. Surface engineering aims to modify the surface of a material to achieve desired properties without altering the bulk. researchgate.net The amphiphilic character of this compound makes it a candidate for applications in surface modification.

Molecules with a hydrophilic head and a long hydrophobic tail are known as surfactants and have a strong tendency to adsorb at interfaces, such as the air-water or oil-water interface. The this compound molecule, with its polar pyridine head and non-polar undecyl tail, fits this description. At an aqueous interface, it would orient itself with the pyridine ring interacting with the water phase and the undecyl chain extending into the air or an oil phase. This adsorption lowers the surface or interfacial tension.

This property can be exploited in surface engineering. For instance, this compound could be used to form self-assembled monolayers (SAMs) on various substrates. On a hydroxylated surface (like silica (B1680970) or certain metal oxides), the pyridine nitrogen could form hydrogen bonds with the surface hydroxyl groups. On other surfaces, such as gold, a thiol-functionalized pyridine derivative could be used to achieve strong anchoring. researchgate.net The result would be a surface whose properties are dominated by the exposed, densely packed undecyl chains, transforming a high-energy, hydrophilic surface into a low-energy, hydrophobic one. Such modifications are crucial for applications requiring control over wetting, adhesion, and biocompatibility. wikipedia.orgrsc.org

The Role of this compound in Advanced Materials Science

The chemical compound this compound, a derivative of pyridine featuring a long undecyl alkyl chain, is a subject of growing interest in various fields of advanced materials science. Its unique amphiphilic nature, combining a polar pyridine headgroup with a nonpolar alkyl tail, imparts specific properties that are being explored for sophisticated applications. This article delves into the targeted applications of this compound, focusing on its role in enhancing the performance of perovskite solar cells and its interactions with model biological membranes.

Synthetic Methodologies and Chemical Transformation Strategies

Established Synthetic Pathways for 4-Undecylpyridine

The synthesis of 4-alkylpyridines, including this compound, has traditionally been achieved through several established multi-step reaction sequences. These methods often involve the functionalization of the pyridine (B92270) ring or the construction of the ring from acyclic precursors.

Multi-step Reaction Sequences and Optimization

One of the classical approaches to synthesizing 4-alkylpyridines is through the Minisci reaction. This reaction involves the radical alkylation of a protonated pyridine ring. wikipedia.org For the synthesis of this compound, this would typically involve the generation of an undecyl radical from a suitable precursor, such as lauroyl peroxide or dodecanoic acid, in the presence of a silver salt and an oxidizing agent like ammonium (B1175870) persulfate. The undecyl radical then attacks the electron-deficient pyridine ring, primarily at the 2- and 4-positions. A significant challenge in the Minisci reaction is controlling the regioselectivity, as it often yields a mixture of 2- and 4-alkylated products, along with some dialkylated byproducts. wikipedia.org

To address the issue of regioselectivity, optimization strategies have been developed. One effective method involves the use of a blocking group on the pyridine nitrogen, which directs the incoming alkyl radical to the 4-position. For instance, a simple maleate-derived blocking group can be introduced, which allows for exquisite control in Minisci-type decarboxylative alkylation at the C-4 position. nih.gov This approach offers a more practical and regioselective synthesis of C4-alkylated pyridines.

Another established multi-step pathway involves cross-coupling reactions, such as the Kumada, Suzuki, or Negishi reactions. wikipedia.orgyoutube.comorgsyn.org These methods typically start with a pre-functionalized pyridine, such as 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine), which is then coupled with an appropriate organometallic reagent containing the undecyl group.

For example, in a Kumada coupling , a Grignard reagent, undecylmagnesium bromide, would be reacted with 4-chloropyridine (B1293800) in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgslideshare.netnumberanalytics.comyoutube.com

In a Suzuki coupling , the coupling partners would be 4-halopyridine and an undecylboronic acid or its ester, catalyzed by a palladium complex with a suitable ligand. youtube.comnih.govyoutube.comresearchgate.netlibretexts.orgnih.gov

A Negishi coupling would involve the reaction of a 4-halopyridine with an organozinc reagent, such as undecylzinc halide, in the presence of a palladium or nickel catalyst. orgsyn.orgresearchgate.net

The optimization of these cross-coupling reactions involves the careful selection of the catalyst, ligands, solvent, and temperature to maximize the yield and purity of the desired this compound.

A summary of representative established synthetic pathways is presented in the table below:

| Reaction Type | Starting Materials | Key Reagents/Catalysts | General Yields | Key Advantages/Disadvantages |

| Minisci Reaction | Pyridine, Dodecanoic acid | AgNO₃, (NH₄)₂S₂O₄, H₂SO₄ | Moderate | Advantage: Uses readily available starting materials. Disadvantage: Poor regioselectivity, often leading to mixtures of isomers. |

| Minisci with Blocking Group | Pyridine, Maleic acid, Dodecanoic acid | Diethyl maleate, AgNO₃, (NH₄)₂S₂O₄ | Good to Excellent | Advantage: High regioselectivity for the 4-position. Disadvantage: Requires additional steps for blocking group introduction and removal. nih.gov |

| Kumada Coupling | 4-Chloropyridine, Undecyl bromide | Mg, NiCl₂(dppp) or Pd(PPh₃)₄ | Good | Advantage: Utilizes readily prepared Grignard reagents. Disadvantage: Grignard reagents can be sensitive to moisture and functional groups. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | 4-Bromopyridine, Undecylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Good to Excellent | Advantage: High functional group tolerance, stable organoboron reagents. Disadvantage: Boronic acids can be more expensive. youtube.comnih.govlibretexts.org |

| Negishi Coupling | 4-Iodopyridine, Undecylzinc halide | Pd(PPh₃)₄ | Good to Excellent | Advantage: High reactivity of organozinc reagents. Disadvantage: Organozinc reagents are often prepared in situ and can be sensitive. orgsyn.orgresearchgate.net |

Key Intermediates in this compound Synthesis

Several key intermediates are central to the established synthetic pathways for this compound. In many multi-step syntheses, the formation of an alkylidene dihydropyridine (B1217469) (ADHP) is a crucial step. yorku.cayorku.ca These intermediates are de-aromatized 4-alkyl pyridines and are typically prepared by reacting a 4-alkylpyridine with an activating agent like a chloroformate in the presence of a base. The resulting ADHP is a reactive intermediate that can undergo various transformations to introduce the desired undecyl group or other functionalities. yorku.cayorku.ca

In the context of cross-coupling reactions, 4-halopyridines (e.g., 4-iodopyridine, 4-bromopyridine, 4-chloropyridine) are indispensable intermediates. The halogen atom at the 4-position provides a reactive handle for the introduction of the undecyl group via reactions like Suzuki, Kumada, or Negishi coupling. The choice of the halogen can influence the reactivity, with iodides generally being the most reactive, followed by bromides and then chlorides. nih.gov

Modern and Sustainable Approaches in Alkylpyridine Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. This trend has also impacted the synthesis of alkylpyridines, with the emergence of microwave-assisted protocols, photocatalytic reactions, and other green catalytic approaches.

Microwave-Assisted Synthetic Protocols for Pyridine Derivatives

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of pyridine derivatives has been explored, offering a more sustainable and efficient alternative. For instance, microwave-assisted Suzuki and other cross-coupling reactions can significantly reduce the reaction times for the synthesis of 4-alkylpyridines. The focused heating provided by microwaves can enhance the efficiency of the catalytic cycle, leading to faster product formation. While specific examples for this compound are not extensively reported, the general principles of microwave-assisted cross-coupling are applicable.

Photocatalytically Driven Alkylation Reactions for Pyridine Scaffolds

Photocatalysis has emerged as a green and powerful strategy for C-H functionalization, including the alkylation of pyridines. These reactions utilize visible light as an energy source to drive the chemical transformation, often under mild conditions. One approach involves the use of a photocatalyst to generate alkyl radicals from readily available precursors, which then undergo a Minisci-type reaction with the pyridine ring. While direct photocatalytic synthesis of this compound is not yet a standard method, the principles have been demonstrated with other alkyl groups. For example, photocatalytic methods can generate alkyl radicals from carboxylic acids or alkyl halides under visible light irradiation, which can then be used to functionalize the pyridine ring. The development of photocatalytic systems that can efficiently generate long-chain alkyl radicals like the undecyl radical is an active area of research.

Green Catalysis and Environmentally Conscious Methodologies for Pyridine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives. This includes the use of non-toxic and renewable starting materials, the development of catalytic reactions to minimize waste, and the use of environmentally benign solvents.

One area of interest is the use of ionic liquids as alternative reaction media for pyridine alkylation. Ionic liquids are salts with low melting points that can act as both solvent and catalyst, and they are often recyclable, reducing solvent waste.

Biocatalysis represents another promising green approach. While still in its early stages for the synthesis of long-chain alkylpyridines, the use of enzymes to catalyze specific steps in a synthetic sequence can offer high selectivity and mild reaction conditions.

Regioselective Functionalization and Diversification of the Pyridine Core

The precise installation of functional groups onto the pyridine ring is a significant challenge in synthetic chemistry due to the potential for multiple reactive sites, which can lead to mixtures of regioisomers. nih.govchemrxiv.org The development of methods for the site-specific functionalization at the C-4 position is crucial for the synthesis of compounds like this compound and its derivatives.

Strategies for Site-Specific Alkylation of Pyridines

Achieving selective C-4 alkylation of pyridines often requires pre-functionalizing the substrate or temporarily blocking other reactive sites. chemistryviews.org Several modern strategies have been developed to overcome the longstanding challenges of regioselectivity.

One prominent strategy involves the use of a removable blocking group to direct alkylation to the C-4 position. Researchers have developed a practical method using a simple blocking group derived from inexpensive maleic acid. nih.govchemistryviews.org This approach installs a fumarate-based blocking group at the pyridine nitrogen, creating a stable, easy-to-handle pyridinium (B92312) salt. chemistryviews.org This salt then undergoes a Minisci-type decarboxylative alkylation with a variety of carboxylic acids under acid-free conditions, yielding the desired C-4 alkylated pyridine with excellent regioselectivity. nih.govchemistryviews.org This method is notable for its operational simplicity, scalability, and cost-effectiveness. nih.govchemistryviews.org

| Carboxylic Acid Donor | Product | Yield (%) |

|---|---|---|

| Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 70 |

| Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 85 |

| Cyclopentanecarboxylic acid | 4-Cyclopentylpyridine | 62 |

| Pivalic acid | 4-tert-Butylpyridine | 65 |

| 2-Ethylbutanoic acid | 4-(2-Ethylbutyl)pyridine | 55 |

Another innovative approach utilizes mechanochemistry to achieve C-4 regioselectivity. organic-chemistry.org By activating magnesium(0) metal through ball-milling, a highly active mediator is generated for the direct C-4-H alkylation of pyridines with alkyl halides. This method avoids the need for transition-metal catalysts and is compatible with a broad range of functional groups, including reducible functionalities. organic-chemistry.org

Regiodivergent strategies offer a powerful tool for controlling the site of functionalization. One such method depends on the aggregation state of alkyllithium reagents. acs.org Mechanistic studies have revealed that the tetrameric cluster structure of certain alkyllithiums favors C4-alkylation, whereas dimeric clusters promote C2-alkylation. This provides a rational basis for controlling regioselectivity by tuning the organolithium reagent's structure. acs.org

Furthermore, activating the pyridine ring with triflic anhydride (B1165640) has been shown to be an effective method for the regiospecific synthesis of 4-(2-oxoalkyl)pyridines. acs.org This process involves the treatment of ketones with pyridine and triflic anhydride to form 4-(2-oxoalkyl)-1,4-dihydropyridine intermediates, which can then be converted to the final product. acs.org This method is highly regioselective, with no detection of the corresponding 2-substituted isomers. acs.org

Synthesis of this compound Analogues with Modified Alkyl Chains

The synthesis of analogues of this compound with variations in the alkyl chain is essential for exploring structure-activity relationships in various chemical contexts. These syntheses rely on methods that can accommodate a wide range of alkyl precursors.

Radical alkylation methods are particularly versatile for this purpose. Utilizing a urea (B33335) activation reagent, pyridines can undergo C-4 radical alkylation with a broad scope of alkyl carboxylic acids, allowing for the introduction of diverse and modified alkyl chains. rsc.org This platform delivers products with excellent C-4 selectivity. rsc.org Similarly, the Minisci reaction, often used in late-stage functionalization, can be employed with various carboxylic acid alkyl donors to generate a library of 4-alkylpyridines. nih.govchemrxiv.org

The regiodivergent alkylation method using 1,1-diborylalkanes also demonstrates a broad substrate scope, enabling the installation of various primary and secondary alkyl groups at the C-4 position. acs.org This allows for the synthesis of a wide array of 4-alkylated pyridine analogues. acs.org

Functionalization can also occur on the alkyl chain of a pre-existing 4-alkylpyridine. An attractive strategy involves the in situ activation of the pyridine ring by N-acylation, which, under mildly basic conditions, forms alkylidene dihydropyridine intermediates. nsf.gov These intermediates are susceptible to reaction with electrophiles, such as Eschenmoser's salt, to yield 1,1-disubstituted alkenyl pyridines. nsf.gov These conjugated products serve as versatile building blocks for further modifications. nsf.gov Another direct functionalization method converts 4-alkylpyridines into the corresponding aryl picolyl sulfones upon treatment with aryl sulfonyl chlorides, providing access to synthetically valuable analogues. acs.org

| Nucleophile Type | Example Nucleophile | Resulting C-4 Substituent Type | Yield (%) |

|---|---|---|---|

| Enolate | Silyl (B83357) ketene (B1206846) acetal | α-Pyridyl carbonyl | Up to 85% |

| Nitronate | Nitromethane | Nitromethyl | 50% |

| Malonate | Diethyl malonate | Malonyl | 58% |

| Radical Precursor | Cyclohexanecarboxylic acid | Cyclohexyl | 75% |

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms behind the formation of 4-alkylpyridines is critical for optimizing existing synthetic methods and developing new ones. Several pathways have been elucidated for different C-4 alkylation strategies.

For the mechanochemically activated magnesium-mediated reaction, investigations suggest a radical-radical coupling pathway. organic-chemistry.org It is proposed that in situ-generated magnesium(I) species reduce the pyridine to form a stable C-4 radical, which then couples with an alkyl radical generated from the alkyl halide. organic-chemistry.org

In reactions involving organometallic reagents, the mechanism can be complex. Studies on the reaction of 2,6-bis(α-iminoalkyl)pyridines with alkyl lithium, magnesium, and zinc reagents have provided significant insights. acs.org For instance, N-alkylation can be a reversible process, and in some cases, the N-alkylated product can rearrange to a C-2 alkylated species through alkyl group migration. acs.org EPR spectroscopy has revealed the presence of paramagnetic intermediates in some of these transformations, indicating that the N-alkylation reactions can proceed via single electron-transfer (SET) processes. acs.org

The mechanism for the regiodivergent alkylation controlled by alkyllithium clusters is based on structural dynamics. acs.org The aggregation state of the alkyllithium reagent dictates the regioselectivity; tetrameric clusters preferentially lead to C4-alkylation, while dimeric clusters favor C2-alkylation. acs.org This provides a clear structural rationale for the observed regiochemical outcome.

The classic Chichibabin reaction, which involves reacting a picoline with sodamide followed by an alkyl halide, represents a foundational, albeit older, mechanistic pathway for synthesizing long-chain alkylpyridines. google.com In contrast, modern vapor-phase reactions of picolines with aldehydes over an alumina (B75360) catalyst at high temperatures provide an alternative pathway for alkylation. google.com

Coordination Chemistry and Ligand Applications

4-Undecylpyridine as a Donor Ligand in Metal Complexation

This compound functions as a classic N-donor ligand in coordination with metal ions. mdpi.com The nitrogen atom within the heterocyclic pyridine (B92270) ring possesses a lone pair of electrons, which can be donated to a suitable electron-accepting metal center, forming a coordinate covalent bond. This behavior is characteristic of L-type ligands in the covalent bond classification method. wikipedia.org As a derivative of pyridine, this compound is considered a weak π-acceptor ligand. wikipedia.org

The versatility of pyridine-type ligands, including this compound, allows for the formation of stable complexes with a wide array of transition metals. researchgate.netmdpi.com The nature of the metal-ligand interaction can be tuned by the choice of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Rational Design of this compound-Based Ligands

Rational ligand design is a key strategy in modern chemistry for developing metal complexes with specific, predetermined functions. nih.govosti.gov The design of ligands based on the this compound scaffold is driven by the desire to combine the reliable coordinating ability of the pyridine head with the physical properties imparted by the long alkyl tail.

The primary motivations for incorporating a long alkyl chain like undecyl include:

Solubility Control: The most straightforward application is to enhance the solubility of the resulting metal complex in non-polar or weakly polar organic solvents, which is crucial for applications in homogeneous catalysis. researchgate.net

Surface Modification: The long alkyl chain can act as an anchor, allowing the ligand or its metal complex to be adsorbed or chemically grafted onto surfaces, such as silica (B1680970) or polymer supports. This is a strategy to heterogenize homogeneous catalysts.

Formation of Supramolecular Assemblies: The lipophilic tail can drive the self-assembly of metal complexes into organized structures like micelles, vesicles, or liquid crystals in solution or the solid state.

Creation of Specific Pockets: In the design of more complex, multi-dentate ligands, the undecyl chains can be positioned to create hydrophobic pockets around the metal center, potentially influencing substrate selectivity in catalytic reactions. nih.gov

By strategically modifying the this compound core—for instance, by introducing additional donor groups at other positions on the pyridine ring—chemists can create bi- or polydentate ligands. nih.gov This rational approach allows for fine-tuning of the electronic and steric environment around the metal center to optimize the performance of the final complex for a specific purpose, such as catalysis or materials science. mdpi.com

Synthesis and Characterization of Metal-4-Undecylpyridine Complexes

The synthesis of metal complexes containing this compound typically involves the reaction of a suitable metal salt (e.g., chlorides, acetates, nitrates) with the ligand in an appropriate solvent. jscimedcentral.comnih.gov The stoichiometry of the reactants and the reaction conditions (temperature, solvent) can be controlled to isolate complexes with different numbers of ligands coordinated to the metal center.

As a monodentate ligand, this compound coordinates to a single metal center through its nitrogen atom. The geometry of the resulting complex is primarily determined by the coordination number of the central metal ion, which is the number of donor atoms bonded to it. libretexts.orgyoutube.com The size of the metal ion and the steric hindrance among the ligands also play a role. youtube.com Common geometries for transition metal complexes, which are applicable to those formed with this compound, are summarized below. libretexts.org

| Coordination Number | Molecular Geometry | Typical Examples |

| 2 | Linear | [Ag(py)₂]⁺ |

| 4 | Tetrahedral | [Zn(py)₄]²⁻ |

| 4 | Square Planar | [PtCl₂(py)₂] |

| 5 | Trigonal Bipyramidal | [CoCl₅]²⁻ (analogy) |

| 5 | Square Pyramidal | [VO(CN)₄]²⁻ (analogy) |

| 6 | Octahedral | [Co(H₂O)₆]²⁺ (analogy) |

Note: 'py' is used as a general abbreviation for a pyridine-type ligand. The specific geometry adopted can depend on the metal's d-electron count. youtube.com

In complexes with multiple this compound ligands, isomers are possible. For example, in a square planar complex with two this compound and two other different ligands (e.g., [PtCl₂(this compound)₂]), cis and trans isomers can be formed. libretexts.org Similarly, octahedral complexes can exhibit facial (fac) or meridional (mer) isomers if three this compound ligands are present.

A suite of analytical techniques is employed to fully characterize metal-4-undecylpyridine complexes. researchgate.nethbku.edu.qa

X-ray Crystallography: This is the most definitive method for determining the solid-state structure of a complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as π-π stacking between pyridine rings. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its complexes in solution. Upon coordination to a metal, the chemical shifts of the pyridine ring protons and carbons change, providing evidence of complex formation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for observing changes in the vibrational frequencies of the ligand upon coordination. The stretching frequencies of the C=N and C=C bonds within the pyridine ring typically shift to higher wavenumbers when the ligand binds to a metal center. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. It can reveal ligand-to-metal charge transfer (LMCT) bands or d-d transitions for transition metal complexes, which are often responsible for their color. researchgate.net

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the empirical formula and molecular weight of the synthesized complexes, verifying their composition. researchgate.net

Through these combined techniques, a comprehensive picture of the structural and electronic properties of the metal-4-undecylpyridine complex can be established. hbku.edu.qa

Catalytic Roles of this compound Metal Complexes in Organic Synthesis

Pyridine-based ligands are ubiquitous in catalysis. researchgate.net Metal complexes featuring these ligands are employed in a wide range of organic transformations. The role of the pyridine ligand is often to stabilize the metal center, modulate its reactivity, and influence the selectivity of the reaction. mdpi.com

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically a liquid solution. researchgate.net Metal complexes of this compound are well-suited for this purpose due to the high solubility conferred by the undecyl group in many organic solvents. This ensures that the catalyst remains dissolved in the reaction medium, allowing for high activity and selectivity. researchgate.net

While specific catalytic applications for this compound complexes are not extensively documented in dedicated studies, their potential can be inferred from the broad utility of other pyridine-ligated metal complexes. researchgate.netmdpi.com These areas include:

Cross-Coupling Reactions: Palladium and nickel complexes with pyridine-type ligands are known to catalyze reactions like Suzuki and Heck couplings. The ligand helps to stabilize the active catalytic species in the reaction cycle.

Hydrogenation and Hydroformylation: Rhodium and ruthenium complexes are often used for the hydrogenation of unsaturated bonds and for hydroformylation reactions. The electronic properties of the pyridine ligand can influence the efficiency of these processes. dtu.dk

Polymerization: Titanium and zirconium complexes with flanking pyridine donor ligands have been explored as catalysts for ethylene (B1197577) polymerization. researchgate.net

In all these potential applications, the this compound ligand would serve the dual purpose of creating a suitable electronic environment at the metal center while ensuring the catalyst's compatibility with the organic reaction medium.

Heterogeneous Catalysis

The application of this compound in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is an area of emerging interest, primarily drawing parallels from the established roles of other functionalized pyridines in modifying and supporting solid-phase catalysts. While direct, extensive research specifically focused on this compound is limited, its molecular structure—combining a coordinating pyridine head with a long, lipophilic undecyl tail—suggests its potential utility in creating tailored catalytic environments on solid surfaces.

The fundamental principle behind using molecules like this compound in heterogeneous catalysis involves their adsorption or grafting onto the surface of a solid support, such as metal oxides (e.g., silica, alumina) or metal nanoparticles. In this role, the pyridine moiety can act as a ligand, binding to active metal sites and modifying their electronic properties or steric environment. This modification can, in turn, influence the catalyst's activity, selectivity, and stability. The long undecyl chain can introduce significant steric bulk and alter the surface's hydrophobicity, which can be leveraged to control substrate access to the catalytic sites or to enhance the catalyst's dispersion in non-polar media.

An analogous application can be observed in studies involving other long-chain pyridine derivatives. For instance, research on silver nanoparticles embedded within a xerogel matrix derived from a cholesterol-functionalized pyridine has demonstrated efficient catalytic activity. In this system, the pyridine derivative helps to structure the catalyst and influences the local environment of the catalytically active silver nanoparticles.

One of the key potential applications for this compound as a surface modifier is in the selective hydrogenation or oxidation of organic molecules. The undecyl groups could create a specific microenvironment on the catalyst surface, potentially favoring the adsorption and reaction of certain substrates over others.

A notable example of a related system involves the use of silver nanoparticles embedded in pyridine-cholesterol xerogels (SNC-PC-X) for the catalytic reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of sodium borohydride. nih.gov This reaction is a common benchmark for evaluating the efficiency of heterogeneous nanocatalysts. nih.gov The study revealed that the pyridine-containing xerogel acts as a support for the in-situ generated silver nanoparticles, preventing their aggregation and enhancing their catalytic performance. nih.gov The catalytic efficiency of two different silver nanocomposite xerogels, SNC-PC-X1 and SNC-PC-X2, was evaluated, demonstrating high conversion rates and good recyclability. nih.gov

The data from this study can be summarized as follows:

Table 1: Catalytic Reduction of 4-Nitrophenol using Silver Nanocomposite Xerogels

| Catalyst | Apparent Rate Constant (k_app) (s⁻¹) | Conversion Efficiency (after 4 cycles) |

|---|---|---|

| SNC-PC-X1 | 6.120 × 10⁻³ | ~82% |

| SNC-PC-X2 | 3.758 × 10⁻³ | ~82% |

Data sourced from a study on pyridine-cholesterol xerogels as catalyst supports. nih.gov

While the cholesterol moiety in this example provides the gel-forming property, the principle of using a pyridine derivative to structure and stabilize a heterogeneous catalyst is directly relevant to the potential applications of this compound. The long alkyl chain of this compound could similarly influence the morphology and surface properties of a catalyst support, potentially leading to high catalytic activity and stability.

Furthermore, polymers derived from vinylpyridines, such as poly(4-vinylpyridine) (P4VP), have been successfully used as supports for gold nanoparticles in the catalytic reduction of 4-nitrophenol. nih.govmdpi.com Cross-linked P4VP nanofibers provide a stable platform for the immobilization of gold nanoparticles, resulting in a catalyst with good activity and stability. nih.gov This underscores the utility of the pyridine functionality in anchoring catalytically active metal nanoparticles to a solid support in heterogeneous catalysis.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-undecylpyridine in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms and the three-dimensional structure of the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for confirming the identity and purity of this compound. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, allowing for the precise assignment of each hydrogen and carbon atom within the molecule.

In a typical ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring appear in the downfield region (lower ppm values), typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. libretexts.orgchemistrysteps.comucalgary.ca The protons on the undecyl chain, being in a more shielded aliphatic environment, resonate at higher fields (higher ppm values). libretexts.orglibretexts.org The methylene (B1212753) group attached directly to the pyridine ring (α-CH₂) is deshielded compared to the other methylene groups and typically appears around 2.6 ppm. The remaining methylene groups of the undecyl chain show overlapping signals in the range of 1.2-1.6 ppm, while the terminal methyl group (ω-CH₃) gives a characteristic triplet at approximately 0.9 ppm. libretexts.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring resonate at low field, generally between 120 and 150 ppm, with the carbon atom attached to the nitrogen (C2/C6) appearing at a distinct chemical shift. youtube.comudel.eduoregonstate.edu The carbon atom to which the undecyl group is attached (C4) also has a characteristic shift. The carbons of the undecyl chain appear at higher fields, with the α-carbon being the most deshielded of the aliphatic carbons. udel.edulibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2, H-6 | ~8.5 (doublet) | ~150 |

| Pyridine H-3, H-5 | ~7.2 (doublet) | ~124 |

| Pyridine C-4 | - | ~149 |

| α-CH₂ | ~2.6 (triplet) | ~35 |

| (CH₂)₉ | ~1.2-1.6 (multiplet) | ~22-32 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful tool for studying the behavior of molecules within biological membranes. By selectively replacing protons with deuterium atoms on the undecyl chain of this compound, it is possible to probe its orientation, dynamics, and partitioning within a lipid bilayer. rero.chpsu.eduresearchgate.netnih.govnih.gov

When deuterated this compound is incorporated into a lipid membrane, the deuterium nuclei act as non-perturbative probes. The resulting ²H NMR spectrum provides information on the ordering of the alkyl chain segments within the membrane. researchgate.net The quadrupolar splitting observed in the spectrum is directly related to the order parameter of the C-²H bond vector, which reflects the motional anisotropy of the chain segment. rero.chpsu.edu A larger quadrupolar splitting indicates a more ordered and restricted environment, while a smaller splitting suggests greater motional freedom.

Studies on similar amphiphilic molecules have shown that the order parameter typically decreases from the headgroup towards the terminal methyl group of the alkyl chain, indicating increasing motional freedom towards the center of the bilayer. researchgate.net This technique can thus provide critical insights into how this compound inserts into and perturbs the structure of a cell membrane.

The nitrogen atom of the pyridine ring in this compound can act as a Lewis base and form adducts with Lewis acids such as boranes (BH₃). ¹¹B NMR spectroscopy is the primary method for characterizing these adducts. orgsyn.orgsdsu.eduresearchgate.netacs.org

Upon formation of a pyridine-borane adduct, the coordination environment of the boron atom changes from trigonal planar in free borane (B79455) to tetrahedral in the adduct. This change is accompanied by a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu The chemical shift of the ¹¹B nucleus in the adduct is sensitive to the nature of the substituents on both the pyridine and the borane. researchgate.net

For a this compound-borane adduct, a characteristic signal in the ¹¹B NMR spectrum would be expected in the range of -5 to -20 ppm, relative to a standard like BF₃·OEt₂. The signal may appear as a quartet due to coupling with the three attached protons (¹JBH), although this coupling can sometimes be obscured by quadrupole relaxation or chemical exchange. sdsu.edu

Vibrational Spectroscopy for Characterizing Molecular Interactions and Structures

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the types of chemical bonds present and their local environment, making them valuable for structural characterization and for studying intermolecular interactions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be dominated by the characteristic vibrations of the pyridine ring and the undecyl chain.

The pyridine ring exhibits several characteristic absorption bands. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. nist.govnist.gov The position of these bands can be influenced by the substitution pattern on the ring. The long undecyl chain gives rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 |

| Aliphatic C-H Bend | 1375, 1465 |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, the Raman spectrum would also show the characteristic modes of the pyridine ring and the alkyl chain. The symmetric "ring breathing" vibration of the pyridine ring, typically observed around 990-1030 cm⁻¹, is often a strong and sharp peak in the Raman spectrum. researchgate.netresearchgate.netchemicalbook.com The C-H stretching vibrations of the alkyl chain are also prominent.

Raman spectroscopy can be particularly sensitive to conformational changes in the alkyl chain and to intermolecular interactions, such as those that might occur upon insertion into a membrane or during self-assembly. Changes in the position and width of the Raman bands can provide information about the local environment and the degree of molecular order. researchgate.net

Mass Spectrometry for Compound Identification and Mixture Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the identification and structural elucidation of this compound.

In a typical electron ionization mass spectrometry (EI-MS) analysis, the this compound molecule is subjected to a high-energy electron beam, which results in the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" for its identification.

The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The primary fragmentation of this compound is anticipated to occur at the benzylic position, which is the bond between the pyridine ring and the undecyl chain. This is due to the relative weakness of this C-C bond and the stability of the resulting tropylium-like ion or the pyridine-containing cation.

A significant fragmentation pathway involves the cleavage of the alkyl chain. This results in a series of characteristic peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. The most prominent fragment is often the one resulting from the loss of a C₁₀H₂₁ radical, leading to a base peak at m/z 93, which corresponds to the 4-picolyl cation. Another key fragmentation is the McLafferty rearrangement, where a hydrogen atom from the γ-carbon of the undecyl chain is transferred to the pyridine nitrogen, followed by the cleavage of the β-carbon-carbon bond. This rearrangement would produce a characteristic neutral alkene and a charged pyridine-containing fragment.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 219 | [C₁₆H₂₅N]⁺ | Molecular Ion (M⁺) |

| 204 | [C₁₅H₂₂N]⁺ | Loss of a methyl radical (•CH₃) |

| 106 | [C₇H₈N]⁺ | McLafferty Rearrangement |

| 93 | [C₆H₇N]⁺ | Benzylic cleavage, loss of •C₁₀H₂₁ |

This table is based on theoretical fragmentation patterns and data from related alkylpyridines.

For more complex analyses, such as identifying this compound in a mixture, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of this compound is isolated and then subjected to further fragmentation. This provides a more detailed fragmentation pattern, enhancing the confidence in its identification, even in the presence of co-eluting compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental composition, further confirming its identity.

Chromatographic Methods for Separation and Purity Assessment

Chromatography is an essential technique for the separation, identification, and purity assessment of chemical compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable methods for the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A common setup for the analysis of this compound would involve a GC system coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

The choice of the column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is typically suitable for separating alkylpyridines. The retention time of this compound will depend on the column temperature program, the carrier gas flow rate, and the specific stationary phase used.

Table 2: Representative Gas Chromatography Parameters for this compound Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (scan range 40-400 m/z) |

This table represents typical starting conditions and may require optimization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for both purity assessment and preparative separation of this compound. Reversed-phase HPLC is the most common mode for this type of compound.

A C18 column is a standard choice for the stationary phase, offering good retention and separation of non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the main compound from any impurities. Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region (around 260 nm). nih.gov

The purity of a this compound sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative High-Performance Liquid Chromatography Conditions for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 30 °C |

This table provides a general method that may be adapted for specific applications.

Advanced Analytical Methodologies in Chemical Research and Development

In addition to standard MS and chromatographic techniques, several advanced methodologies are instrumental in the comprehensive analysis of this compound, particularly in a research and development context.

Tandem Mass Spectrometry (MS/MS) , as briefly mentioned, is a powerful tool for structural elucidation and for quantifying the compound in complex matrices. nih.gov By selecting the molecular ion and inducing further fragmentation, a unique fragmentation tree can be constructed, which is highly specific to the analyte. This is particularly useful in metabolic studies or environmental analysis where this compound might be present at trace levels.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. This level of accuracy allows for the unambiguous determination of the elemental formula of this compound and its fragments, which is a critical step in confirming its structure, especially when dealing with unknown synthesis byproducts or metabolites.

Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. In GCxGC, the effluent from a primary column is directed to a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the separation of co-eluting compounds that would be unresolved in a single-dimension separation. This is particularly valuable for analyzing complex mixtures containing isomers or compounds with similar boiling points.

Hyphenated Techniques , such as GC-MS and LC-MS, are workhorses in modern analytical chemistry. The coupling of a separation technique with a powerful detection method like mass spectrometry provides both retention time and mass spectral data, leading to a very high degree of confidence in compound identification. nih.gov For non-volatile or thermally labile derivatives or impurities that might be present alongside this compound, LC-MS is the preferred method.

These advanced methodologies, often used in combination, provide a robust framework for the detailed characterization of this compound, ensuring its quality and facilitating its use in further research and applications.

Biophysical and Biochemical Research Tools and Probes

Investigation of 4-Undecylpyridine Derivatives in Enzyme Modulation Mechanisms

The modulation of enzyme activity, through either inhibition or activation, is a fundamental area of drug discovery and biochemical research. Pyridine (B92270) and its derivatives are recognized as important scaffolds in the design of bioactive molecules, including enzyme inhibitors. For instance, various pyridine-containing compounds have been investigated for their potential to inhibit enzymes such as monoamine oxidases (MAO) and cholinesterases (ChE). nih.govmdpi.com The general approach involves designing molecules that can fit into the active site of an enzyme, leading to a modulation of its catalytic function. nih.gov

However, based on available scientific literature, there are no specific studies detailing the investigation of this compound or its direct derivatives as modulators of specific enzymes. While research exists on the enzyme inhibitory activities of various functionalized pyridine nih.gov and pyrimidine (B1678525) frontiersin.org compounds, dedicated research to identify and characterize the interaction of this compound with specific enzyme targets, including detailed kinetic analyses or determination of inhibitory constants (IC₅₀ or Kᵢ), is not present in the accessible literature. Therefore, no detailed research findings or data tables on its enzyme modulation capabilities can be presented.

Design and Application of this compound-Derived Luminescent Probes for Biophysical Studies

Fluorescent and luminescent probes are indispensable tools in biophysical studies, enabling the visualization of cellular components and the quantification of biological processes. mdpi.com The design of such probes often involves a fluorophore core which can be chemically modified to target specific environments or report on particular molecular interactions. mdpi.commdpi.com Pyridine-based structures, including polypyridine complexes, have been incorporated into the design of luminescent probes for applications such as bioimaging and sensing. nih.govnih.gov

Despite the existence of a wide array of synthesis strategies for fluorescent probes, mdpi.comrsc.org a review of the current literature reveals no specific examples of luminescent probes that are synthesized directly from a this compound scaffold. The development of a probe typically requires the presence of suitable chemical handles for conjugation or a core structure with inherent photophysical properties that can be modulated. nih.govmdpi.com Research into the synthesis and application of probes based on the this compound structure for biophysical studies has not been published, and consequently, information regarding their design, photophysical properties, or specific applications is unavailable.

Amphiphilic Properties in Membrane Biophysics Research

The structure of this compound, with its distinct polar head (pyridine) and nonpolar tail (undecyl chain), categorizes it as a cationic amphiphile. Amphiphilic molecules are of significant interest in membrane biophysics as they can spontaneously self-assemble in aqueous solutions to form structures like micelles and can interact with and modify the properties of lipid bilayers. nih.gov The concentration at which micelles begin to form is known as the critical micelle concentration (CMC), a key parameter that can be determined by various methods, including conductivity and spectroscopy. researchgate.netyoutube.comnih.gov

The interaction of amphiphiles with cell membranes can lead to changes in membrane properties such as fluidity, thickness, and phase behavior, which can, in turn, affect the function of membrane-embedded proteins. nih.govresearchgate.netnih.gov Molecular dynamics simulations and experimental techniques are often employed to study these interactions in detail. nih.govnih.gov

While the amphiphilic nature of this compound is evident from its structure, specific and detailed research findings on its behavior in membrane systems are not available in the current scientific literature. There are no published studies that report the critical micelle concentration of this compound or provide detailed experimental data on its effects on the biophysical properties of model lipid bilayers. Therefore, a data table summarizing its specific amphiphilic characteristics cannot be compiled.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel 4-Undecylpyridine Derivatives with Tailored Functionality

Future research is likely to focus on synthesizing novel derivatives of this compound to fine-tune its properties for specific applications. Modifications could involve alterations to the pyridine (B92270) ring, the undecyl chain, or the introduction of additional functional groups. The pyridine nitrogen atom provides a site for quaternization, which can significantly alter the compound's solubility and interaction with other molecules. For instance, 1-undecylpyridine-5-carboxamide chloride is a related pyridine derivative with a PubChem CID, indicating exploration into modified structures. scitoys.com Lengthening or shortening the alkyl chain, or introducing unsaturation or branching, could impact properties such as self-assembly behavior, lipophilicity, and interaction with different phases. researchgate.net Incorporating other functional groups, such as amide linkages or silyl (B83357) ethers, as seen in related pyridine derivatives, could introduce new reaction sites or interaction capabilities, leading to materials with tailored chemical or physical properties. scitoys.comcore.ac.uk The design of such derivatives could target enhanced performance in areas like supramolecular assembly, interfacial activity, or specific binding interactions.

Expanding Catalytic Applications in Complex Chemical Transformations

The pyridine moiety in this compound can act as a Lewis base or a ligand for metal ions, suggesting potential in catalytic applications. While direct research on this compound as a catalyst is limited in the provided results, the broader field of catalysis extensively utilizes pyridine-containing compounds and materials. Polymeric nanoreactors incorporating poly(4-vinyl pyridine) have been explored for catalytic applications, demonstrating the potential of pyridine units in heterogeneous catalysis and catalyst recovery. academie-sciences.fr Metal-organic frameworks (MOFs) utilizing organic linkers, including those with nitrogen-containing heterocycles, are also active areas of research for various catalytic transformations. researchgate.net The long undecyl chain in this compound could potentially influence the catalytic environment, for example, by providing a hydrophobic domain that affects substrate access or transition state stabilization. Future research could explore this compound as a ligand for homogeneous or heterogeneous metal catalysts, or its incorporation into supramolecular catalytic systems or solid supports to facilitate complex chemical transformations with improved selectivity or efficiency.

Integration into Next-Generation Advanced Materials

This compound's amphiphilic nature, with a polar head group (pyridine) and a long non-polar tail (undecyl chain), makes it a candidate for integration into advanced materials. Such molecules can exhibit self-assembly behavior, forming ordered structures like micelles, bilayers, or liquid crystalline phases. Research on related pyridine derivatives, such as those derived from 4-octyl- or this compound, highlights their use in forming supramolecular hydrogen-bonded complexes that exhibit stable mesophases near room temperature, relevant to liquid crystal technology. researchgate.net Furthermore, pyridine derivatives have been incorporated into dynamic covalent networks, such as vitrimers based on boronic ester linkages, influencing material properties like ductility and toughness. mdpi.com The ability to influence the properties of materials like vitrimers by incorporating specific molecules like this compound suggests its potential in designing self-healing polymers or materials with tunable mechanical properties. mdpi.com Future work could investigate the self-assembly of this compound and its derivatives, their incorporation into polymers or composite materials, and their application in fields requiring controlled structure and properties, such as smart materials, responsive gels, or functional coatings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.